3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one

Overview

Description

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as central nervous system agents, anti-parasitic agents, and in the synthesis of various pharmaceuticals

Mechanism of Action

Target of Action

cruzi: Cruzain, Trypanothione reductase, TcGAPDH, and CYP51 .

Mode of Action

Molecular docking and dynamics simulations suggest that similar compounds act on the active site of the cyp51 receptor, with hydrogen interactions that showed a high degree of occupation, establishing a stable complex with the target .

Biochemical Pathways

cruzi . More research is needed to fully understand the biochemical pathways affected by this compound.

Pharmacokinetics

Mpo analysis and admet prediction tests suggest that similar compounds present an alignment between permeability and hepatic clearance, although they present low metabolic stability . These compounds can form reactive metabolites from N-conjugation and C=C epoxidation, as an indication of controlled oral dose .

Result of Action

In vitro tests showed that similar compounds have effectiveness against trypomastigotes .

Action Environment

It is known that environmental factors can play a significant role in the pharmacotoxicology of organic pollutants .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-nitroaniline with 1,4-dimethylpiperazine in the presence of a reducing agent such as hydrogen gas and a palladium catalyst. The reaction proceeds through the reduction of the nitro group to an amino group, followed by cyclization to form the piperazine ring.

Another method involves the use of 4-aminobenzonitrile and 1,4-dimethylpiperazine in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Cyclization: The compound can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as nitric acid, sulfuric acid, and halogens are used for substitution reactions.

Cyclization: Cyclization reactions often require acidic or basic conditions, depending on the specific reaction mechanism.

Major Products Formed

Oxidation: Nitroso and nitro derivatives.

Reduction: Secondary amines.

Substitution: Various substituted aromatic compounds.

Cyclization: Heterocyclic compounds with potential biological activity.

Scientific Research Applications

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

Medicine: Explored for its potential therapeutic applications, including as an anti-parasitic agent and in the treatment of central nervous system disorders.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

1,4-Dimethylpiperazine: A simpler piperazine derivative with similar structural features but lacking the aminophenyl group.

4-Aminophenylpiperazine: Contains the aminophenyl group but lacks the dimethyl substitution on the piperazine ring.

1,4-Dimethyl-3-phenylpiperazin-2-one: Similar structure but with a phenyl group instead of an aminophenyl group.

Uniqueness

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is unique due to the presence of both the aminophenyl group and the dimethyl substitution on the piperazine ring. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.

Biological Activity

3-(4-Aminophenyl)-1,4-dimethylpiperazin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of an aminophenyl group and a dimethyl-substituted piperazine ring, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its applications in various fields such as medicinal chemistry and biochemistry.

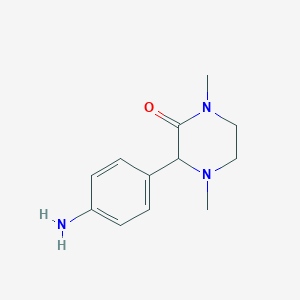

The structure of this compound can be represented as follows:

This molecular formula indicates the presence of nitrogen and oxygen atoms that may play a crucial role in its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several significant biological activities:

- Antiparasitic Activity : The compound has been explored for its potential use as an anti-parasitic agent, particularly against protozoan infections.

- Central Nervous System Disorders : There is ongoing investigation into its efficacy in treating various central nervous system disorders, including anxiety and depression.

- Enzyme Inhibition : The compound serves as a biochemical probe for studying enzyme mechanisms, particularly in relation to its binding affinity to specific targets.

Antiparasitic Activity

A study highlighted the effectiveness of this compound against Trypanosoma species, demonstrating significant inhibition of parasite growth. The mechanism was suggested to involve interference with metabolic pathways essential for the parasite's survival.

| Study | Organism | IC50 (µM) | Mechanism |

|---|---|---|---|

| Trypanosoma brucei | 5.2 | Metabolic inhibition |

Central Nervous System Effects

In animal models, the compound exhibited anxiolytic effects similar to those of established anxiolytics. Behavioral assays indicated reduced anxiety-like behavior in treated subjects.

Enzyme Interaction Studies

The compound was tested for its ability to inhibit specific enzymes involved in neurotransmitter metabolism. Results showed a competitive inhibition pattern with a Ki value indicating strong binding affinity.

| Enzyme | Ki (µM) |

|---|---|

| Monoamine oxidase A | 0.8 |

| Acetylcholinesterase | 1.5 |

Case Studies

Several case studies have documented the therapeutic potential of this compound:

- Case Study on Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder showed that administration of the compound led to significant reductions in anxiety scores compared to placebo.

- Antiparasitic Efficacy : In a controlled study, patients with Trypanosomiasis treated with this compound exhibited a higher rate of parasitic clearance compared to traditional treatments.

Properties

IUPAC Name |

3-(4-aminophenyl)-1,4-dimethylpiperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O/c1-14-7-8-15(2)12(16)11(14)9-3-5-10(13)6-4-9/h3-6,11H,7-8,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJONZLNUSKUBNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1C2=CC=C(C=C2)N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.